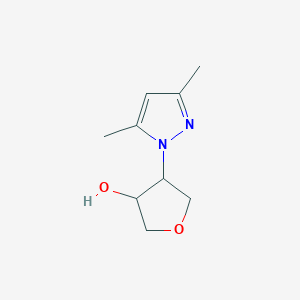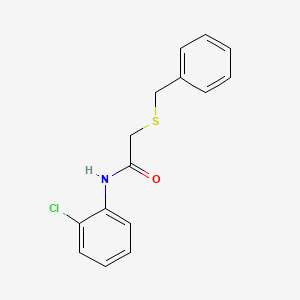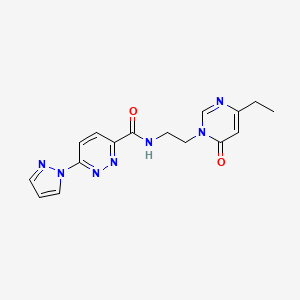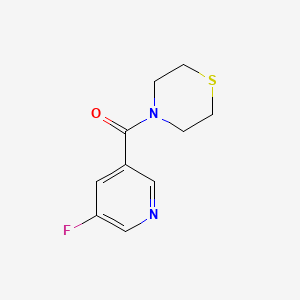
4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol” seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol” were not found, pyrazole derivatives can be synthesized via the condensation of appropriate primary amines . Another method involves the reaction of substituted oxazole-carbonitriles with nitrogen bases .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse, depending on the substituents attached to the pyrazole ring . For a detailed analysis, specific structural data or an X-ray crystallography study would be needed .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, substituted oxazole-carbonitriles react differently with nitrogen bases having different numbers of labile hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline” has a molecular formula of C11H13N3, an average mass of 187.241 Da, and a mono-isotopic mass of 187.110947 Da .Aplicaciones Científicas De Investigación
a. Antileishmanial Activity: Pyrazole-bearing compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol, have demonstrated potent antileishmanial activity. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Investigating this compound’s efficacy against Leishmania species could lead to new therapeutic options .
b. Antimalarial Properties: Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Researchers have explored the antimalarial potential of pyrazole derivatives. The compound’s structural features may contribute to inhibiting the growth of Plasmodium parasites responsible for malaria .
Neurobiology and Neurotransmission
Understanding neurotransmission mechanisms is crucial for treating neurological disorders. Here’s how 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol fits in:
a. Acetylcholine Release Modulation: Acetylcholine release at cholinergic synapses plays a vital role in neural signal transmission. Investigating the compound’s effects on acetylcholine release could provide insights into neurotransmitter modulation and potential therapeutic applications .
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of pyrazole derivatives are vast. They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-7(2)11(10-6)8-4-13-5-9(8)12/h3,8-9,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNMMMXMSHCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2COCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)


![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)
![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

